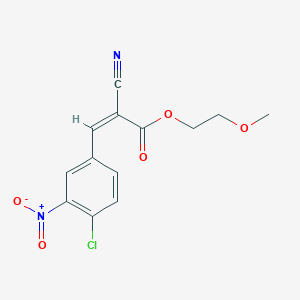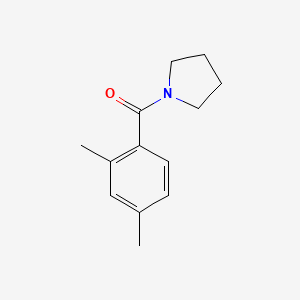
2-methoxyethyl (Z)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxyethyl (Z)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enoate, also known as MCN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
2-methoxyethyl (Z)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enoate works by inhibiting the activity of enzymes involved in cancer cell proliferation, leading to cell death. It also has the ability to cross the blood-brain barrier, making it a potential candidate for treating brain tumors.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and is well-tolerated in animal models. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for treating a variety of diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-methoxyethyl (Z)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enoate is its high purity and yield, making it a reliable compound for lab experiments. However, its complex synthesis method and high cost may limit its widespread use in research.
Future Directions
There are several future directions for 2-methoxyethyl (Z)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enoate research, including further optimization of its synthesis method, exploring its potential applications in organic electronics, and investigating its use as a targeted drug delivery system for various diseases. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Synthesis Methods
2-methoxyethyl (Z)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enoate can be synthesized using a variety of methods, including the Knoevenagel condensation reaction between 4-chloro-3-nitrobenzaldehyde and ethyl cyanoacetate, followed by reduction with sodium borohydride and subsequent esterification with 2-methoxyethanol. This method has been optimized for high yield and purity, making it a reliable and efficient way of synthesizing this compound.
Scientific Research Applications
2-methoxyethyl (Z)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enoate has been widely studied for its potential applications in various fields, including cancer therapy, drug delivery, and organic electronics. Its unique chemical structure allows for targeted drug delivery and controlled release, making it a promising candidate for cancer therapy. In addition, this compound has been shown to have excellent electron-transporting properties, making it a potential material for organic electronic devices.
properties
IUPAC Name |
2-methoxyethyl (Z)-3-(4-chloro-3-nitrophenyl)-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O5/c1-20-4-5-21-13(17)10(8-15)6-9-2-3-11(14)12(7-9)16(18)19/h2-3,6-7H,4-5H2,1H3/b10-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUZPBNXYOQDSR-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C(=CC1=CC(=C(C=C1)Cl)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOC(=O)/C(=C\C1=CC(=C(C=C1)Cl)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[2-(4-methoxyanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7644910.png)
![N-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7644912.png)
![(3E)-3-[(2,4-dichlorophenyl)methylidene]-5-fluoro-1H-indol-2-one](/img/structure/B7644916.png)

![(1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol](/img/structure/B7644925.png)
![N-[8-(ethylamino)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxalin-7-yl]benzenesulfonamide](/img/structure/B7644927.png)
![2-[[3-[Methyl(phenyl)sulfamoyl]benzoyl]amino]benzamide](/img/structure/B7644929.png)

![5-[[4-Benzyl-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B7644957.png)
![(2S)-1-[4-(4-methylphenyl)-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7644962.png)
![N-[2-(2-oxopyrrolidin-1-yl)phenyl]-2-[5-(phenoxymethyl)tetrazol-2-yl]acetamide](/img/structure/B7644976.png)
![3-(2-oxopyrrolidin-1-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B7644977.png)
![(2R)-3-methyl-2-[3-(2-nitrophenoxy)propanoylamino]butanoic acid](/img/structure/B7644985.png)
![N-[2-(4-fluorophenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7645009.png)